molecular formula C8H6BrFO2 B2838014 3-Bromo-2-fluoro-5-methylbenzoic acid CAS No. 72518-16-2

3-Bromo-2-fluoro-5-methylbenzoic acid

Cat. No.: B2838014
CAS No.: 72518-16-2
M. Wt: 233.036
InChI Key: JFAQBRSYTNDGBL-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-fluoro-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the bromination and fluorination of 5-methylbenzoic acid. The process typically includes:

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

    Suzuki-Miyaura Coupling: Palladium catalysts (Pd) and boronic acids or esters under mild conditions.

Major Products

    Substituted Benzoic Acids: Depending on the substituents introduced during substitution reactions.

    Biaryl Compounds: Formed through coupling reactions, useful in pharmaceuticals and materials science.

Scientific Research Applications

3-Bromo-2-fluoro-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluoro-2-methylbenzoic acid: Similar structure with different substitution pattern.

    2-Fluoro-5-methylbenzoic acid: Lacks the bromine atom.

    3-Bromo-2-methylbenzoic acid: Lacks the fluorine atom.

Uniqueness

3-Bromo-2-fluoro-5-methylbenzoic acid is unique due to the specific combination of bromine, fluorine, and methyl group substitutions on the benzene ring

Properties

IUPAC Name

3-bromo-2-fluoro-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAQBRSYTNDGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (1.8 mL, 12.7 mmol) in THF (20 mL) at −10° C., n-BuLi (0.68 g, 10.6 mmol) was added and the reaction was stirred for 1 hour at −10° C. and was then cooled to −78° C. A solution of 2-bromo-1-fluoro-4-methylbenzene (2.0 g, 10.6 mmol) in THF (10 mL) was added in dropwise and the reaction was stirred for 1 hour after which excess solid carbon dioxide (4.76 g, 106 mmol) was added. After 30 minutes the reaction mixture was allowed to warm to room temperature, allowing for pressure release, and was quenched with water. The resulting layers were separated and the aqueous portion was extracted with Et2O. The aqueous layer was then acidified with aqueous 6.0 M HCl solution and the resulting white precipitate was extracted into Et2O. The combined organic portions were dried (MgSO4), and concentrated in vacuo to afford 3-bromo-2-fluoro-5-methylbenzoic acid (2.1 g, 9.0 mmol, 85%) as a white solid: 1H NMR (300 MHz, CDCl3) δ 2.37 (s, 3H) 7.60 (dd, J=5.9, 1.8 Hz, 1H) 7.75 (dd, J=6.2, 1.8 Hz, 1H).
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1.8 mL
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0.68 g
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20 mL
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2 g
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10 mL
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4.76 g
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Synthesis routes and methods II

Procedure details

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